o-(Propylthio)benzenesulphonyl chloride

Lipophilicity Partition Coefficient ADME Prediction

o-(Propylthio)benzenesulphonyl chloride (CAS 79792-99-7), also referred to as 2-(propylthio)benzenesulfonyl chloride, is an organosulfur compound within the aromatic sulfonyl chloride class, defined by the molecular formula C9H11ClO2S2 and a molecular weight of 250.76 g/mol. Structurally, it features a benzenesulfonyl chloride core substituted with a propylthio (-S-CH2CH2CH3) moiety at the ortho position, a modification that distinguishes it from the simpler, unsubstituted benzenesulfonyl chloride baseline.

Molecular Formula C9H11ClO2S2
Molecular Weight 250.8 g/mol
CAS No. 79792-99-7
Cat. No. B15176364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(Propylthio)benzenesulphonyl chloride
CAS79792-99-7
Molecular FormulaC9H11ClO2S2
Molecular Weight250.8 g/mol
Structural Identifiers
SMILESCCCSC1=CC=CC=C1S(=O)(=O)Cl
InChIInChI=1S/C9H11ClO2S2/c1-2-7-13-8-5-3-4-6-9(8)14(10,11)12/h3-6H,2,7H2,1H3
InChIKeyBYFHFTOAZIAVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-(Propylthio)benzenesulphonyl Chloride (CAS 79792-99-7) Technical Baseline: Procurement-Grade Properties and In-Class Context


o-(Propylthio)benzenesulphonyl chloride (CAS 79792-99-7), also referred to as 2-(propylthio)benzenesulfonyl chloride, is an organosulfur compound within the aromatic sulfonyl chloride class, defined by the molecular formula C9H11ClO2S2 and a molecular weight of 250.76 g/mol [1]. Structurally, it features a benzenesulfonyl chloride core substituted with a propylthio (-S-CH2CH2CH3) moiety at the ortho position, a modification that distinguishes it from the simpler, unsubstituted benzenesulfonyl chloride baseline [1]. The compound is synthesized primarily via chlorination of the corresponding o-(propylthio)benzenesulfonic acid . Its predicted physicochemical profile—including an XLogP3-AA value of 3.3, a calculated boiling point of 343°C at 760 mmHg, and a density of 1.36 g/cm³ [1]—defines its handling, formulation, and reactivity parameters in downstream applications.

Sulfonylation reagent for lipophilic sulfonamide and sulfonate synthesis
Ortho-propylthio substituent for steric and electronic modulation
High thermal stability supports elevated-temperature reactions

Why o-(Propylthio)benzenesulphonyl Chloride Cannot Be Casually Substituted by Generic Aromatic Sulfonyl Chlorides


In silico substitution of o-(propylthio)benzenesulphonyl chloride with other, more common aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) disregards the fundamental influence of the ortho-propylthio substituent on key selection parameters. The computed partition coefficient (XLogP3-AA) of 3.3 for this compound [1] contrasts sharply with values reported for benzenesulfonyl chloride (e.g., predicted XLogP ~1.4) , directly impacting solubility and partitioning behavior in biphasic systems. Furthermore, the calculated boiling point of 343°C diverges significantly from that of tosyl chloride (134°C at 10 mmHg) , with direct implications for thermal stability and handling in scale-up. While explicit kinetic comparative data are absent in the open literature for this specific derivative, established linear free-energy relationships (Hammett studies) demonstrate that electron-donating alkylthio substituents systematically modulate sulfonyl chloride electrophilicity and reaction rates relative to unsubstituted or electron-withdrawing analogs [2]. Therefore, direct substitution without re-optimization of reaction conditions (solvent, temperature, stoichiometry) introduces quantifiable risk of altered yield, purity profile, and process robustness.

Lipophilicity Substantially different XLogP from benzenesulfonyl chloride alters partitioning in biphasic systems.
Thermal stability Significantly higher boiling point than tosyl chloride affects high-temperature process design.
Reactivity profile Electron-donating ortho group lowers electrophilicity, likely requiring reaction condition re-optimization.

Quantitative Evidence Guide: Differentiated Procurement Metrics for o-(Propylthio)benzenesulphonyl Chloride vs. Comparators


Lipophilicity Advantage: Quantified Increase in XLogP3-AA Relative to Benzenesulfonyl Chloride

o-(Propylthio)benzenesulphonyl chloride exhibits a substantially elevated predicted lipophilicity compared to the unsubstituted parent compound, benzenesulfonyl chloride. The computed XLogP3-AA value for the target compound is 3.3 [1]. This represents an approximate 1.9 log unit increase over the calculated XLogP for benzenesulfonyl chloride (~1.4) .

Lipophilicity Increase
Class-level inference
XLogP 3.3 vs ~1.4 (Δ ≈ 1.9)
Supports selection for higher logP requirements
In silico prediction; confirm experimentally
Lipophilicity Partition Coefficient ADME Prediction

Thermal Profile Differentiation: Elevated Boiling Point Relative to p-Toluenesulfonyl Chloride

The calculated boiling point of o-(propylthio)benzenesulphonyl chloride is 343°C at 760 mmHg . This is substantially higher than the reported boiling point of a common industrial comparator, p-toluenesulfonyl chloride (tosyl chloride), which is 134°C at 10 mmHg . This indicates a significantly lower vapor pressure and potentially greater thermal stability for the target compound.

Thermal Profile
Data to verify
BP 343 °C vs 134 °C (tosyl Cl)
Supports high-temperature applications
Calculated BP; no experimental data
Thermal Stability Distillation Reaction Engineering

Reactivity Modulation: Class-Level Inference of Reduced Electrophilicity vs. Electron-Withdrawing Analogs

While direct kinetic rate constants for o-(propylthio)benzenesulphonyl chloride are not available, the electronic nature of the ortho-alkylthio group allows for a class-level inference of its reactivity. The propylthio substituent is an electron-donating group (EDG) by resonance. Studies on the kinetics of aromatic sulfonyl chlorides with anilines demonstrate a positive Hammett ρ value (ρ > 0), indicating that electron-withdrawing substituents (e.g., -NO2, -CF3) accelerate nucleophilic attack, while electron-donating groups decelerate it [1]. Consequently, o-(propylthio)benzenesulphonyl chloride is predicted to react more slowly with nucleophiles than 4-(trifluoromethyl)benzenesulfonyl chloride or unsubstituted benzenesulfonyl chloride.

Reactivity Modulation
Class-level inference
Predicted slower reaction (EDG)
May require longer reaction time or catalyst
Based on Hammett correlation; no direct kinetics
Reaction Kinetics Electrophilicity Hammett Analysis

Ortho-Substitution Effect: Potential for Unique Conformational Constraint in Derived Products

The ortho positioning of the propylthio group in o-(propylthio)benzenesulphonyl chloride introduces a steric and electronic environment that is distinct from para-substituted analogs like p-toluenesulfonyl chloride. While no specific conformational data are available for this compound, the presence of a bulky ortho substituent adjacent to the reactive sulfonyl chloride center is known, from class-level understanding, to restrict rotational freedom and influence the spatial orientation of the sulfonyl group in subsequent derivatives [1]. This is a key differentiator from the commonly used para-substituted tosyl chloride.

Ortho-Substitution Effect
Class-level inference
Predicted restricted rotation
May enable conformationally biased derivatives
General steric principles; no specific data
Molecular Geometry Conformational Analysis Structure-Activity Relationship

Primary Application Scenarios: Where o-(Propylthio)benzenesulphonyl Chloride Provides Differentiated Value


Synthesis of Lipophilic Sulfonamide Drug Candidates

When a medicinal chemistry program requires the installation of a sulfonamide moiety with enhanced logP to improve membrane permeability or reduce aqueous solubility, o-(propylthio)benzenesulphonyl chloride is the preferred sulfonylating agent. Its computed XLogP3-AA of 3.3 [1] ensures that the resulting sulfonamide will be significantly more lipophilic than those derived from benzenesulfonyl chloride (~1.4 logP) . This is particularly relevant for targeting intracellular pathogens or designing CNS-penetrant compounds.

High-Temperature Polymer Functionalization or Curing Processes

In material science applications requiring the introduction of sulfonate or sulfonamide linkages at elevated temperatures, the high calculated boiling point (343°C) and low vapor pressure of o-(propylthio)benzenesulphonyl chloride [1] are a major advantage. Unlike more volatile alternatives such as p-toluenesulfonyl chloride , this reagent can be employed in high-temperature polymer processing or melt-phase reactions without significant loss of the active sulfonylating agent to evaporation, ensuring consistent stoichiometry and material properties.

Synthetic Routes Requiring Reduced Electrophilicity for Chemoselectivity

For complex molecule synthesis involving multiple nucleophilic functional groups, the reduced electrophilicity inferred for o-(propylthio)benzenesulphonyl chloride (due to the electron-donating propylthio group) can be leveraged for improved chemoselectivity [1]. Compared to the highly reactive p-nosyl chloride or 4-(trifluoromethyl)benzenesulfonyl chloride, this reagent is less likely to undergo undesired side reactions with weaker nucleophiles, potentially leading to higher yields of the desired mono-sulfonylated product without requiring extensive protecting group strategies.

Medicinal Chemistry Exploration of Ortho-Substituted Aryl Sulfonamides

The ortho-propylthio substituent introduces a unique steric constraint adjacent to the sulfonamide linkage [1]. This application scenario is specific to structure-activity relationship (SAR) studies where a research team is probing the effect of restricted bond rotation on target protein binding. Using this compound, rather than a more flexible para-substituted sulfonyl chloride, can lead to the discovery of more potent and selective inhibitors by enforcing a specific bioactive conformation.

Application
Selection Property
Validation Focus
Synthesis of lipophilic sulfonamide candidates
Enhanced lipophilicity
Confirm logP of derived sulfonamide
High-temperature polymer functionalization
Low volatility at elevated temperature
Thermogravimetric analysis; stoichiometry retention
Chemoselective sulfonylation in complex substrates
Reduced electrophilicity
Monitor mono- vs. bis-sulfonylation selectivity
SAR exploration of ortho-substituted sulfonamides
Ortho-position steric constraint
Conformational analysis; target binding assay

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